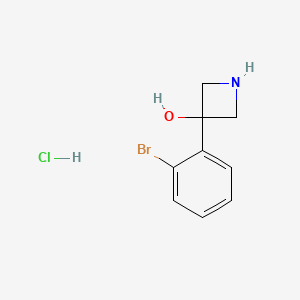

![molecular formula C15H21NO3S B2814926 2-乙氧基-N-(4-甲亚基环己基)苯并[1,3]噻二唑-1-磺酰胺 CAS No. 2097920-08-4](/img/structure/B2814926.png)

2-乙氧基-N-(4-甲亚基环己基)苯并[1,3]噻二唑-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

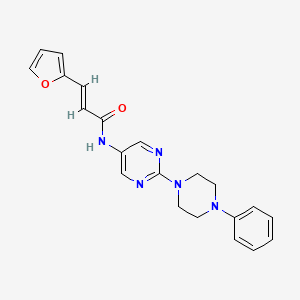

The synthesis of this compound involves complex chemical reactions. The one-pot reaction sequence of chlorosulfonation-amidation was reported for the synthesis of sulfonamide-substituted diarylheterocycles . In this sequence, the protodeboronation of 2 alkyl pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The typical structure of a tertiary SN involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various steps. The electrophilic aromatic substitution is a common type of reaction involving aromatic rings . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. The compound has a molecular weight of 122.1644 . It is a synthetic compound that can be easily prepared in the lab.科学研究应用

代谢激活和毒性研究

磺酰胺,包括苯磺酰胺衍生物,通常在代谢激活和毒性的背景下进行研究。例如,烷基取代的多环芳烃 (PAH) 代谢为反应性苄基硫酸酯的研究,通过苄基羟基化和随后的磺化作用,突出了了解此类化合物的代谢途径和潜在毒性作用的重要性。这种知识在毒理学和药理学中对于评估化学品的安全性以及开发具有更少副作用的新药至关重要 (Engst 等,1999 年)。

光致变色材料

含磺酰胺的偶氮苯基团已用于光致变色材料的开发。这些材料在光照下表现出反式-顺式异构化,可以在随后的循环中逆转。此类特性在材料科学领域对于创建响应性涂层、光学存储设备和传感器非常有价值 (Ortyl 等,2002 年)。

催化反应和有机合成

涉及苄基磺酰胺/醇系链烷基亚烷基环丙烷的催化反应的研究,该反应经历选择性 C-C 键活化,展示了磺酰胺衍生物在合成复杂有机结构中的效用。这对于有机合成具有影响,为合成具有在制药、农用化学品和材料科学中潜在应用的新型化合物提供了途径 (Chen 等,2016 年)。

配位化学和金属配合物的形成

磺酰胺衍生物在配位化学中可以充当配体,与各种金属形成配合物。此类研究对于了解金属配合物的化学性质和反应性至关重要,这些性质在催化、环境化学和金属基药物的开发中具有应用 (Bermejo 等,2000 年)。

作用机制

Target of Action

Given its structural similarity to other sulfonamides, it’s plausible that it may interact with enzymes or receptors that have an affinity for sulfonamide groups .

Mode of Action

Based on the general mechanism of electrophilic aromatic substitution reactions of benzene derivatives , the compound might form a sigma-bond with its target, generating an intermediate. This intermediate then undergoes further reactions, leading to the formation of a substituted benzene ring .

Biochemical Pathways

Considering its structural features, it might be involved in pathways where electrophilic aromatic substitution reactions occur .

Result of Action

Based on its potential mode of action, it might lead to changes in the structure of its target, which could subsequently alter the target’s function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide .

属性

IUPAC Name |

2-ethoxy-N-(4-methylidenecyclohexyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-3-19-14-6-4-5-7-15(14)20(17,18)16-13-10-8-12(2)9-11-13/h4-7,13,16H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBWGTMFHQVUNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NC2CCC(=C)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2814844.png)

![4-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2814845.png)

![N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2814849.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2814850.png)

![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2814856.png)

![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2814858.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2814861.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814862.png)